7-Bromo-5-methylbenzo[b]thiophene
Description
Significance of Benzo[b]thiophene Derivatives in Chemical Sciences and Advanced Technologies
Benzo[b]thiophene derivatives are of paramount importance in medicinal chemistry, primarily due to their diverse and potent biological activities. nih.govijpsjournal.commdpi.com The rigid, planar structure of the benzo[b]thiophene core allows it to interact with various biological targets, leading to a broad spectrum of pharmacological effects. Academic research has extensively documented their potential as:
Anticancer agents: Certain benzo[b]thiophene derivatives have shown promising activity against various cancer cell lines.
Antimicrobial agents: The scaffold is a key component in the development of new antibacterial and antifungal compounds. mdpi.com
Anti-inflammatory agents: Many benzo[b]thiophene-based molecules exhibit significant anti-inflammatory properties.
Antiviral agents: Research has explored their potential in combating various viral infections.
Enzyme inhibitors: They have been investigated as inhibitors of various enzymes, playing a role in numerous disease pathways.
Beyond the realm of medicinal chemistry, benzo[b]thiophene derivatives have also found applications in materials science. Their inherent electronic properties make them suitable for use in organic electronics, such as in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to tune their electronic characteristics through substitution makes them attractive candidates for the design of novel organic semiconductors.
Academic Research Focus on 7-Bromo-5-methylbenzo[b]thiophene and Related Structural Motifs
While dedicated research on this compound is not extensively published, the academic community has shown significant interest in its constituent parts and analogous structures. The presence of both a halogen (bromine) and an alkyl (methyl) group on the benzo[b]thiophene core suggests a focus on several key areas of chemical research:
Synthetic Methodology: The development of efficient and regioselective methods for the synthesis of di-substituted benzo[b]thiophenes is an ongoing area of research. acs.orgacs.org The specific placement of the bromo and methyl groups in this compound presents a synthetic challenge that drives the exploration of novel catalytic and non-catalytic cyclization and functionalization reactions. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, the systematic modification of a lead compound to understand how different substituents affect its biological activity is crucial. The bromine atom can act as a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a library of analogues for SAR studies. researchgate.net The methyl group, on the other hand, can influence the molecule's lipophilicity and steric profile, which can in turn affect its binding to biological targets.
Materials Science Applications: The electronic properties of the benzo[b]thiophene core can be fine-tuned by the introduction of substituents. A bromine atom, being an electron-withdrawing group, and a methyl group, an electron-donating group, at specific positions can significantly alter the HOMO/LUMO energy levels of the molecule. This makes compounds like this compound and its isomers interesting candidates for investigation in the field of organic electronics.
The academic focus on related brominated and methylated benzo[b]thiophenes underscores the potential of this compound as a valuable building block and a subject for further scientific inquiry.
Interactive Data Table: Physicochemical Properties of Related Benzo[b]thiophene Derivatives
Due to the limited availability of experimental data for this compound, the following table presents data for structurally related compounds to provide a comparative context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Benzo[b]thiophene | C₈H₆S | 134.20 | 32 | 221-222 |
| 5-Methylbenzo[b]thiophene (B82666) | C₉H₈S | 148.23 | Not available | Not available |
| 2-Methylbenzo[b]thiophene | C₉H₈S | 148.23 | 51-52 | 236 |
| 3-Bromobenzo[b]thiophene | C₈H₅BrS | 213.09 | 33-36 | 125-130 (at 15 mmHg) |
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQJWQNFZVDDQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719904 | |
| Record name | 7-Bromo-5-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19076-19-8 | |
| Record name | 7-Bromo-5-methylbenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19076-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 7 Bromo 5 Methylbenzo B Thiophene
Direct Synthesis Strategies for 7-Bromo-5-methylbenzo[b]thiophene
The direct synthesis of this compound can be approached through several strategic disconnections, primarily involving the late-stage introduction of either the bromo or the methyl group onto a pre-formed benzo[b]thiophene core, or through a more convergent multi-step sequence.
Halogenation-Based Approaches for Regioselective Bromination
The introduction of a bromine atom at the C7 position of 5-methylbenzo[b]thiophene (B82666) is a key synthetic step. The electron-donating nature of the methyl group at the C5 position directs electrophilic substitution. Specifically, the methyl group tends to direct incoming electrophiles to the C4 and C6 positions. However, bromination of 5-methylbenzo[b]thiophene has been shown to occur at the 4-position due to the stabilizing effect of the methyl group on the intermediate carbocation through hyperconjugation.
To achieve the desired 7-bromo isomer, alternative strategies are necessary. One potential, though less direct, method involves the deaminative bromination of a corresponding 7-aminobenzo[b]thiophene derivative. This can be accomplished using reagents like tert-butyl nitrite (B80452) in the presence of copper(II) bromide.
Methylation-Based Approaches for Benzo[b]thiophene Core Functionalization
An alternative strategy involves the methylation of a 7-bromobenzo[b]thiophene (B74336) precursor. While direct methylation of the aromatic ring can be challenging, modern cross-coupling reactions offer a viable route. For instance, a Suzuki-Miyaura or similar cross-coupling reaction could be employed to introduce a methyl group at the 5-position of a 7-bromobenzo[b]thiophene derivative that has been further functionalized with a suitable coupling partner, such as a boronic acid or ester.
More direct C-H methylation methodologies are also emerging, though their application to this specific substrate would require dedicated investigation. Another approach involves the use of a methylating agent like methyl triflate ([¹¹C]CH₃OTf), which has been used for the methylation of purine (B94841) systems and could potentially be adapted for benzo[b]thiophenes. nih.gov
Multi-Step Synthetic Sequences for Target Compound Elaboration
Convergent multi-step syntheses often provide the most reliable and scalable routes to specifically substituted benzo[b]thiophenes. A plausible sequence could begin with a suitably substituted benzene (B151609) derivative, such as 2-bromo-5-methylphenol. This starting material can be synthesized via the bromination of m-cresol. chemicalbook.com The phenolic hydroxyl group can then be converted to a thiophenolic intermediate, which can subsequently undergo cyclization to form the benzo[b]thiophene ring.
Another powerful multi-step approach involves the palladium-catalyzed coupling of a terminal acetylene (B1199291) with an ortho-iodothioanisole derivative, followed by an electrophilic cyclization. acs.orgnih.gov To synthesize this compound via this method, one would start with a appropriately substituted o-iodothioanisole.
Precursor-Based Synthesis of Benzo[b]thiophene Derivatives Relevant to this compound
The construction of the benzo[b]thiophene core is a fundamental aspect of synthesizing derivatives like this compound. Various cyclization strategies have been developed to this end.
Cyclization Reactions for Benzo[b]thiophene Core Construction
The formation of the thiophene (B33073) ring fused to a benzene ring is the cornerstone of benzo[b]thiophene synthesis. A variety of methods exist, often involving the cyclization of a substituted benzene derivative bearing a sulfur-containing side chain.
Lewis acid-catalyzed cyclizations represent a significant class of reactions for constructing the benzo[b]thiophene skeleton. For example, the cyclization of ortho-alkynylarylsilanes can be achieved using a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield 2-substituted benzosiloles, which can be further elaborated. rsc.org Another approach involves the reaction of arylketene dithioacetal monooxides with trifluoromethanesulfonic anhydride (B1165640), which proceeds through an intramolecular C-S cyclization. rsc.org
More directly relevant to the synthesis of benzo[b]thiophenes is the electrophilic cyclization of o-alkynyl thioanisoles. nih.govacs.orgorganic-chemistry.org These reactions can be promoted by various electrophiles, including iodine, N-bromosuccinimide (NBS), and sulfur electrophiles. acs.orgnih.gov A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been effectively used for this purpose, leading to 2,3-disubstituted benzo[b]thiophenes. nih.govacs.orgorganic-chemistry.org The reaction proceeds under moderate conditions and tolerates a range of functional groups. nih.govacs.orgorganic-chemistry.org
Table 1: Key Synthetic Reactions and Reagents
| Reaction Type | Key Reagents | Substrate Type | Product Type |
| Deaminative Bromination | tert-butyl nitrite, CuBr₂ | 7-Aminobenzo[b]thiophene derivative | 7-Bromobenzo[b]thiophene derivative |
| Palladium-Catalyzed Coupling | Pd catalyst, terminal acetylene | o-Iodothioanisole derivative | o-(1-Alkynyl)thioanisole derivative |
| Electrophilic Cyclization | I₂, Br₂, NBS, PhSCl | o-(1-Alkynyl)thioanisole | 2,3-Disubstituted benzo[b]thiophene |
| Lewis Acid-Catalyzed Cyclization | AlCl₃ | ortho-Alkynylarylsilane | 2-Substituted benzosilole |
| Electrophilic Sulfur-Mediated Cyclization | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | o-Alkynyl thioanisole (B89551) | 2,3-Disubstituted benzo[b]thiophene |
Halogen-Catalyzed Cyclizations
Halogen-catalyzed cyclization reactions provide a direct route to halogen-substituted benzo[b]thiophenes. An environmentally benign method utilizes copper(II) sulfate (B86663) in conjunction with sodium halides to act as the source of electrophilic halogens for the cyclization of 2-alkynyl thioanisoles. researchgate.net This approach is noted for its use of ethanol (B145695) as a solvent and its ability to produce 3-halo substituted benzo[b]thiophenes in very high yields. researchgate.net To synthesize a 7-bromo-substituted analog, a precursor such as (2-((4-bromo-2-methylphenyl)ethynyl)phenyl)(methyl)sulfane would be required.
Transition Metal-Catalyzed Cyclizations
Transition metals, particularly palladium, copper, and rhodium, are extensively used to catalyze the formation of benzo[b]thiophenes, offering high efficiency and broad functional group tolerance. organic-chemistry.org
One prominent method involves the palladium-catalyzed Sonogashira coupling of terminal acetylenes with o-iodothioanisole, followed by an electrophilic cyclization step to yield 2,3-disubstituted benzo[b]thiophenes. acs.org Another advanced strategy is the palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation of enethiolate salts. nih.gov This process can be conducted in a one-pot, two-step sequence, starting from substituted arylacetonitriles and dithioates, using a palladium acetate (B1210297)/cupric acetate catalytic system. nih.gov
Rhodium catalysis has been employed in a three-component coupling reaction involving arylboronic acids, alkynes, and elemental sulfur to construct the benzo[b]thiophene skeleton with high regioselectivity. researchgate.net Furthermore, copper iodide (CuI) has been used to catalyze the thiolation and annulation of 2-bromo alkynylbenzenes with sodium sulfide (B99878), providing 2-substituted benzo[b]thiophenes in good yields. organic-chemistry.org
A carbonylative approach catalyzed by a Palladium Iodide (PdI₂)/Potassium Iodide (KI) system allows for the synthesis of benzo[b]thiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol under aerobic conditions. acs.org This reaction proceeds through an intramolecular cyclization, S-demethylation, and alkoxycarbonylation sequence. acs.org
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| Pd(PPh₃)₂Cl₂, CuI | o-Iodothioanisole, Terminal Acetylenes | Two-step coupling and cyclization process. | acs.org |
| Pd(OAc)₂, Cu(OAc)₂ | α-Aryl-β-mercaptoacrylonitriles (in situ) | Intramolecular oxidative C-H functionalization/arylthiolation. | nih.gov |
| Rh-catalyst | Arylboronic acids, Alkynes, Elemental Sulfur | Three-component coupling with high regioselectivity. | researchgate.net |
| CuI, TMEDA | 2-Bromo alkynylbenzenes, Sodium Sulfide | Direct thiolation and annulation. | organic-chemistry.org |
| PdI₂, KI | 2-(Methylthio)phenylacetylenes, CO, Alcohol | Oxidative cyclization-alkoxycarbonylation sequence. | acs.org |
Base-Catalyzed Cyclizations
The synthesis of benzo[b]thiophenes can also be accomplished without the use of transition metals, relying instead on base-catalyzed or base-promoted cyclizations. A highly efficient method involves the reaction of readily available o-halovinylbenzenes with potassium sulfide (K₂S). organic-chemistry.org This reaction proceeds in a polar aprotic solvent like DMF at elevated temperatures and is believed to occur via a sequence of direct SₙAr-type reaction, cyclization, and dehydrogenation. organic-chemistry.org For this method, fluoro-substituted styrenes generally provide the highest yields. organic-chemistry.org
Analogous base-promoted heteroannulation reactions have been described for the synthesis of similar scaffolds like benzo[b]furans from 2-alkynylphenols, suggesting the viability of this strategy for benzo[b]thiophenes. nih.gov Additionally, bases such as potassium carbonate (K₂CO₃) have been used to facilitate the synthesis of substituted benzo[b]thiophene-2-carboxylates from reactants like 2-fluorobenzaldehydes and ethyl thioglycolate. nih.gov
Electrophilic Cyclizations
Electrophilic cyclization of o-alkynyl thioanisoles is a powerful and common strategy for constructing the benzo[b]thiophene core. nih.govresearchgate.net This method involves the attack of the alkyne on an electrophile, which initiates an intramolecular cyclization onto the sulfur atom. nih.gov A wide array of electrophiles can be employed, leading to diverse substitutions on the thiophene ring. nih.govnih.gov
Common electrophiles include molecular iodine (I₂), iodine monochloride (ICl), N-iodosuccinimide (NIS), molecular bromine (Br₂), and N-bromosuccinimide (NBS). nih.gov The reaction with bromine (Br₂) or NBS would be a direct method to introduce a bromine atom onto the heterocyclic ring. For instance, the cyclization of an alkynyl thioanisole bearing a bromine atom on the aromatic ring has been shown to proceed in excellent yield. nih.gov Sulfur-based electrophiles, such as dimethyl(thiodimethyl)sulfonium tetrafluoroborate, have also been successfully used, introducing a valuable thiomethyl group at the 3-position. nih.govorganic-chemistry.org
| Electrophile | Resulting Substitution | Reference |
|---|---|---|
| I₂, ICl, NIS | Iodo-substituted benzo[b]thiophene | nih.gov |
| Br₂, NBS | Bromo-substituted benzo[b]thiophene | nih.govnih.gov |
| Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 3-Thiomethyl-substituted benzo[b]thiophene | nih.govorganic-chemistry.org |
| p-O₂NC₆H₄SCl, PhSeCl | Arylthio- or arylseleno-substituted benzo[b]thiophene | acs.org |
Acid-Catalyzed Cyclizations
Acid-catalyzed cyclizations offer another pathway to the benzo[b]thiophene scaffold. For example, silica (B1680970) gel can act as a promoter for the protonative intramolecular cyclization of ynamides that contain an o-(methylthio)aryl group. organic-chemistry.org This reaction provides a route to functionalized 2-amidobenzo[b]thiophenes in good yields. organic-chemistry.org The application of this method to produce this compound would necessitate a starting ynamide derived from a 4-bromo-2-methylaniline (B145978) precursor.
Synthesis via Benzonitrile (B105546) Intermediates
An alternative synthetic approach utilizes benzonitrile intermediates, which can be transformed into the benzo[b]thiophene ring system through strategic bond formations.
Nucleophilic Displacement of Nitro Groups by Thiol Anions
The synthesis of the benzo[b]thiophene core can be achieved through the nucleophilic displacement of a nitro group on an aromatic ring by a sulfur nucleophile. Research has shown that aromatic sulfur-denitration can be a key step in forming the thiophene ring. nih.gov Specifically, methods involving the reaction of 2'-nitrochalcones with elemental sulfur demonstrate a cascade of alkene bond thiolation and aromatic nucleophilic substitution of the nitro group to build the benzo[b]thiophene structure. nih.gov While the direct displacement of a nitro group by a simple thiol anion on a benzonitrile is less commonly detailed for this specific synthesis, the principle of displacing an activated nitro group with a sulfur nucleophile is established in related transformations. nih.govrsc.org To apply this to the target molecule, a precursor such as 3-bromo-5-methyl-2-nitrobenzonitrile could theoretically react with a suitable sulfur reagent to initiate cyclization.
Microwave-Assisted Synthetic Routes to Aminobenzo[b]thiophenes
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A notable application is the rapid synthesis of 3-aminobenzo[b]thiophenes. rsc.org This methodology involves the reaction of a 2-halobenzonitrile with methyl thioglycolate in the presence of a base, such as triethylamine, under microwave irradiation. rsc.org The reaction proceeds efficiently in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. rsc.org
This approach offers a significant advantage over traditional heating methods, often reducing reaction times from hours to minutes. rsc.org For the synthesis of the corresponding amino derivative of this compound, a plausible precursor would be 2-chloro-3-cyano-5-methylbromobenzene. The general conditions for this transformation are summarized in the table below.
Table 1: General Conditions for Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes rsc.org
| Parameter | Condition |
| Reactants | 2-Halobenzonitrile, Methyl Thioglycolate |
| Base | Triethylamine |
| Solvent | DMSO |
| Temperature | 130 °C |
| Heating | Microwave Irradiation |
| Reaction Time | 11-35 minutes |
| Yield | 58-96% |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Buchwald–Hartwig Amination Analogs
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. This reaction is highly effective for the coupling of aryl halides with a wide variety of amines. nih.gov While a specific example for this compound is not detailed in the provided search results, the general principles of the Buchwald-Hartwig amination are applicable. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand and base is crucial for the reaction's success and can be optimized for specific substrates. nih.gov
Table 2: Typical Components for Buchwald-Hartwig Amination nih.gov
| Component | Examples |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Phosphine Ligand | XPhos, t-BuXPhos, TrixiePhos |
| Base | NaOt-Bu, LiOt-Bu, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides
The direct functionalization of the C2 position of the benzo[b]thiophene core is a valuable transformation. A palladium-catalyzed C2-selective oxidative olefination of benzo[b]thiophene 1,1-dioxides has been developed. nih.govnih.govacs.org This reaction allows for the introduction of an olefinic group at the C2 position with high selectivity. nih.govnih.govacs.org
The process first involves the oxidation of the benzo[b]thiophene to its corresponding 1,1-dioxide, which can be achieved using an oxidizing agent like hydrogen peroxide in acetic acid. nih.govacs.org The resulting benzo[b]thiophene 1,1-dioxide is then subjected to the palladium-catalyzed oxidative olefination with an alkene in the presence of an oxidant and a ligand. nih.govacs.org
Table 3: Reaction Conditions for C2-Selective Oxidative Olefination nih.govacs.org
| Step | Reagents and Conditions |
| Oxidation | H₂O₂ (30%), Acetic Acid, 100 °C, 1.5 h |
| Olefination | Pd(OAc)₂, Alkene, AgOPiv, PivOH, THF, 80 °C, 12 h |
This methodology has been successfully applied to 5-methylbenzo[b]thiophene 1,1-dioxide, suggesting its applicability to the 7-bromo-5-methyl analog. nih.govacs.org
Friedel-Crafts Acylation and Subsequent Reductions for Thiophene Functionalization
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. rsc.org This electrophilic aromatic substitution reaction typically uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. rsc.org The regioselectivity of the acylation on the this compound ring would be influenced by the directing effects of the existing substituents. The electron-rich thiophene ring is the likely site of acylation, with the precise position being a result of the interplay between the activating methyl group and the deactivating but ortho-, para-directing bromo group, as well as the inherent reactivity of the benzo[b]thiophene nucleus. Subsequent reduction of the introduced ketone can lead to a variety of further functionalized derivatives.
Derivatization and Functionalization Strategies of this compound
Exploitation of Halogen and Alkyl Substituents for Reactive Site Diversification
The bromo and methyl substituents on the this compound scaffold are key handles for further chemical modifications.
The bromine atom at the 7-position is particularly valuable for a wide range of cross-coupling reactions. As discussed, it can participate in palladium-catalyzed reactions such as the Buchwald-Hartwig amination to form C-N bonds and Suzuki or Stille couplings to form C-C bonds. This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at this position.
The methyl group at the 5-position, while less reactive than the bromine, can also be a site for functionalization. For instance, it could potentially undergo free-radical bromination to introduce a bromine atom, which can then be further transformed.
Introduction of Diverse Functional Groups for Enhanced Reactivity and Selectivity
The presence of a bromine atom at the 7-position of the 5-methylbenzo[b]thiophene core offers a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, thereby modulating the electronic properties and biological activity of the resulting molecules.
Palladium-Catalyzed Cross-Coupling Reactions:
The carbon-bromine bond at the C7-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating several important cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. By reacting this compound with various aryl or heteroaryl boronic acids or their esters, a diverse library of 7-aryl-5-methylbenzo[b]thiophenes can be synthesized. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. While specific studies on this compound are not extensively documented, the successful application of Suzuki coupling to other brominated benzo[b]thiophenes, such as methyl 5-bromobenzofuran-2-carboxylate, demonstrates the feasibility of this approach.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a range of 7-amino-5-methylbenzo[b]thiophene derivatives. These derivatives are valuable intermediates for the synthesis of compounds with potential biological activity. The reaction typically involves the coupling of the bromo-heterocycle with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. The successful amination of structurally related bromo-azaheterocycles like 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine underscores the potential of this method for functionalizing the 7-position of the benzo[b]thiophene core.
The following table summarizes representative conditions for these transformations, extrapolated from studies on analogous substrates.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 5-Methyl-7-phenylbenzo[b]thiophene |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 4-(5-Methylbenzo[b]thiophen-7-yl)morpholine |
Synthesis of Fused Heterocyclic Systems from Benzo[b]thiophene Precursors
The functionalized derivatives of this compound serve as key building blocks for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest due to their diverse pharmacological properties.
Intramolecular Cyclization Strategies:
One common approach involves the introduction of a reactive functional group at the 7-position, followed by an intramolecular cyclization reaction to form a new ring. For example, a 7-amino derivative can be acylated with a suitable reagent containing a second reactive site, which can then undergo cyclization onto the benzo[b]thiophene core.
Annulation Reactions:
The table below illustrates plausible synthetic routes to fused heterocyclic systems starting from derivatives of this compound, based on established synthetic protocols for related compounds.
Table 2: Synthesis of Fused Heterocyclic Systems
| Starting Material | Reagent | Reaction Type | Fused Heterocyclic Product |
|---|---|---|---|
| 7-Amino-5-methylbenzo[b]thiophene | Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs Reaction | 5-Methyl-4-oxo-4,7-dihydrothieno[3,2-b]quinoline-3-carboxylate |
| 7-Hydrazinyl-5-methylbenzo[b]thiophene | Ethyl acetoacetate | Knorr Pyrazole Synthesis | 3,7-Dimethyl-1H-pyrazolo[4,3-g]benzo[b]thiophene |
Recent advancements in the synthesis of benzo[b]thiophene fused polycyclic derivatives highlight the importance of domino reactions and the use of various substituted benzo[b]thiophenes as precursors. researchgate.net These strategies offer efficient pathways to complex molecular architectures with potential applications in materials science and medicinal chemistry.
Advanced Applications in Materials Science
Organic Electronics Applications of Benzo[b]thiophene Derivatives
The inherent properties of benzo[b]thiophene derivatives make them prime candidates for use in organic electronic devices. Their fused ring system allows for efficient π-orbital overlap, which is crucial for charge transport.
The performance of Organic Light-Emitting Diodes (OLEDs) is heavily dependent on the charge carrier transport properties of the materials used in their emissive layers. Benzo[b]thiophene derivatives have been investigated for their potential to enhance these properties. For instance, the incorporation of thiophene-based units as π-bridges in emitter molecules can lead to a significant red-shift in the emission spectrum and a high radiative transition rate. This is exemplified by thiophene (B33073) disubstituted benzothiadiazole derivatives, which have been used to create deep-red to near-infrared (NIR) OLEDs with high maximum external quantum efficiencies (EQE) of 5.75% in doped devices. frontiersin.org The rigid and planar structure of the benzo[b]thiophene core facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport.
Furthermore, achieving balanced bipolar charge transport—the efficient transport of both holes and electrons—is a critical factor in maximizing the efficiency of OLEDs. Derivatives of 1-phenyl-1H-benzo[d]imidazole, a related heterocyclic structure, have been shown to influence the performance of phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs through their charge-transporting properties. rsc.org An OLED featuring a host material with bipolar charge transport characteristics demonstrated a notable external quantum efficiency of 13%. rsc.org The structural attributes of 7-Bromo-5-methylbenzo[b]thiophene suggest its potential to contribute to the development of OLED materials with tailored charge transport capabilities.
Benzo[b]thiophene derivatives are at the forefront of research and development in organic semiconductors (OSCs). mdpi.com Their favorable characteristics, such as high charge carrier mobility, tunable electronic properties, and good stability, make them suitable for a range of electronic applications, most notably organic thin-film transistors (OTFTs). nih.gov
The extensive π-conjugated system and coplanar molecular structure of fused thiophenes like benzo[b]thiophene are credited with their inherent high-charge transport characteristics. mdpi.com The sulfur-rich nature of these molecules leads to strong intermolecular interactions, which enhances the dimensionality of the molecule and improves charge transfer. mdpi.com Furthermore, fused thiophenes with a large bandgap have demonstrated enhanced air stability, a crucial factor for the longevity and reliability of organic electronic devices. mdpi.com
Several novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and characterized as solution-processable small-molecule OSCs. mdpi.com For example, OTFTs fabricated using a BTT derivative as the semiconductor layer have shown p-channel behavior with hole mobilities as high as 0.005 cm²/Vs and a current on/off ratio greater than 10⁶. mdpi.com The performance of these devices is closely linked to the molecular packing and thin-film crystallinity, which can be controlled through processing techniques like solution-shearing. nih.gov
The table below summarizes the performance of some organic thin-film transistors based on benzo[b]thiophene derivatives.
| Compound | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Ref |
| Benzo[b]thieno[2,3-d]thiophene Derivative (Compound 3) | Solution Shearing | 0.005 | > 10⁶ | mdpi.com |
| 2,7-dioctyl nih.govbenzothieno[3,2-b] nih.gov-benzothiophene (C8-BTBT) | Off-center spin-coating | up to 43 | - | |
| 2-tridecyl nih.govbenzothieno[3,2-b] nih.gov-benzothiophene | Thermal evaporation | up to 17.2 | - |
Polymer Science Integration with Benzo[b]thiophene Units
The incorporation of benzo[b]thiophene moieties into polymer chains is a strategy employed to enhance the properties of the resulting materials for various applications.
The thermal stability of polymers is a critical factor for their application in devices that operate at elevated temperatures. The rigid and stable aromatic structure of benzo[b]thiophene can impart enhanced thermal resistance to polymer backbones. For example, polythiophenes containing benzo[d]thiazole heterocycles have been shown to possess average thermal stability, with complete decomposition occurring at around 500°C. researchgate.net
More directly, benzodithiophene-based copolymers have been synthesized that exhibit high thermal decomposition temperatures exceeding 380°C. researchgate.net Studies on 2,7-bis(octyloxy) nih.govbenzothieno[3,2-b]-benzothiophene (C8O–BTBT–OC8), a derivative of benzo[b]thiophene, have revealed a structural transition to a high-temperature phase when films are annealed at temperatures of 90°C or higher. rsc.orgrsc.org While this indicates a change in morphology, the underlying stability of the molecular structure at these temperatures is a positive attribute for materials intended for use in thermally demanding environments. rsc.orgrsc.org
The thermal properties of some polymers containing benzo[b]thiophene or related structures are presented in the table below.
| Polymer/Compound | Decomposition Temperature | Comments | Ref |
| Polythiophenes with benzo[d]thiazole | ~500°C | Average thermal stability. | researchgate.net |
| Benzodithiophene-alt-isoindigo copolymers | >380°C | High thermal decomposition temperatures. | researchgate.net |
| C8O–BTBT–OC8 | Structural transition at ≥ 90°C | Indicates stability of the molecular structure at elevated temperatures. | rsc.orgrsc.org |
The chemical stability, including resistance to oxidation and photodegradation, is crucial for the operational lifetime of organic electronic materials. The incorporation of benzo[b]thiophene units into polymer chains can enhance this stability. Fused thiophene structures with a large bandgap have been shown to exhibit improved air stability. mdpi.com
In a study on the photostability of a benzodithiophene-based polymer, it was found that the intermolecular interactions within the polymer film helped to keep the polymer backbone intact during exposure to light-induced degradation. researchgate.net The addition of other materials to form a bulk heterojunction film can further enhance stability, with the blend retaining more of its absorbance after prolonged photo-degradation compared to the pristine polymer film. researchgate.net Furthermore, a dibenzothiophene-S,S-dioxide-based polymer has been designed to be biodegradable by endogenous ClO⁻ after its use in photodynamic therapy, highlighting the tunable chemical stability of such polymers. acs.org
Nonlinear Optical (NLO) Materials Development Based on Benzotrithiophene Scaffolds
Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for applications in photonics and optoelectronics, such as optical switching and data storage. Benzotrithiophene-based structures have emerged as promising candidates for the development of new NLO materials.
The extended π-conjugation of the benzotrithiophene scaffold is a key feature that contributes to its NLO properties. Theoretical studies on a series of benzotrithiophene-based compounds with a D1-π1-D2-π2-A configuration have shown that the incorporation of pyrrole (B145914) rings as a π-spacer can significantly impact their NLO behavior. These modifications can lead to a reduced HOMO-LUMO band gap and increased polarizability, which are desirable for enhancing NLO responses.
Metal-organic frameworks (MOFs) incorporating benzotrithiophene (BTT) chromophores have also been synthesized and investigated for their optoelectronic properties. rsc.org In these MOFs, the spatial arrangement and interaction of the BTT units play a crucial role. rsc.org For instance, when BTT-containing ligands exist as dimers, the interaction between the chromophores can lead to a red-shifted photoluminescence and an enhanced photocurrent compared to when the ligands are separated monomers. rsc.org This demonstrates the potential of tuning the NLO properties of these materials by controlling the assembly of the benzotrithiophene units at the molecular level.
The table below highlights some NLO properties of benzotrithiophene-based materials.
| Material System | Key Finding | Significance | Ref |
| Benzotrithiophene-based compounds (D1-π1-D2-π2-A) | Incorporation of pyrrole π-spacers reduces the band gap and increases polarizability. | Enhanced NLO response through molecular engineering. | |
| Benzotrithiophene-based MOFs | Dimerization of BTT chromophores leads to red-shifted photoluminescence and enhanced photocurrent. | Tunable optoelectronic properties by controlling chromophore assembly. | rsc.org |
| Trithiophenyl chalcone (B49325) derivatives | Exhibit ultrafast third-order nonlinear optical response. | Excellent candidates for NLO research. | ciac.jl.cn |
Design Principles for Optoelectronic Chromophores with Extended π-Conjugation
The design of effective nonlinear optical (NLO) materials often hinges on creating molecules with a strong push-pull electronic structure. This is typically achieved by connecting an electron-donating group (donor) to an electron-accepting group (acceptor) through a π-conjugated bridge. The benzo[b]thiophene moiety can serve as an effective component in these systems.
A key design strategy involves extending the π-conjugation of the chromophore, which can enhance the NLO response. For instance, in designing NLO compounds based on a related benzotrithiophene (BTT) core, which features three thiophene rings fused to a central benzene (B151609) ring, researchers have incorporated pyrrole rings as an additional π-spacer. nih.gov This extension of the conjugated system facilitates electronic charge movement from the donor to the acceptor, a critical factor for high NLO activity. nih.gov The introduction of such π-bridges leads to a more robust push-pull structure, which is essential for a superior NLO effect. nih.gov The rigid and coplanar nature of fused thiophene systems like BTT makes them ideal skeletons for these applications, as they are free from steric hindrance that could disrupt conjugation. nih.gov
Quantum Chemical Calculations of NLO Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are indispensable tools for predicting and understanding the NLO properties of new materials before their synthesis. nih.govresearchgate.net These computational methods allow for the calculation of key parameters that govern a molecule's NLO response, such as polarizability (α), and first (β) and second (γ) hyperpolarizabilities. researchgate.net
For a series of designed benzotrithiophene-based chromophores, calculations were performed at the MW1PW91/6-311G(d,p) level of theory to determine their optoelectronic properties. nih.gov A crucial parameter derived from these calculations is the Highest Occupied Molecular Orbital (HOMO) – Lowest Unoccupied Molecular Orbital (LUMO) energy gap (Egap). A smaller Egap generally correlates with a higher molecular polarizability and, consequently, a stronger NLO response. nih.gov By systematically modifying a reference molecule, for example by adding pyrrole spacers, researchers can tune the Egap. It was observed that increasing the conjugation length by adding these spacers resulted in a significant decrease in the Egap, thereby enhancing the NLO properties. nih.gov
Table 1: Calculated Energy Gaps (Egap) of Benzotrithiophene Derivatives
| Compound | Egap (eV) |
|---|---|
| DCTMR (Reference) | 2.129 |
| DTCM1 | 1.681 |
| DTCM2 | 1.682 |
| DTCM3 | 1.802 |
| DTCM4 | 1.798 |
| DTCM5 | 0.968 |
| DTCM6 | 1.700 |
This interactive table is based on data from theoretical calculations on designed benzotrithiophene-based compounds, demonstrating the effect of extending π-conjugation on the HOMO-LUMO energy gap. nih.gov
Transition Density Matrix (TDM) analysis is another computational tool that helps visualize and quantify charge transfer within the molecule upon excitation, confirming the effectiveness of the donor-π-acceptor design. nih.gov
Investigation of Intramolecular Charge Transfer and Hyperconjugation for Molecular Stabilization
Intramolecular charge transfer (ICT) is a fundamental process in many chromophores designed for optoelectronic applications. nih.gov In molecules possessing a donor-acceptor structure, the absorption of light can cause an electron to move from the HOMO (largely located on the donor) to the LUMO (largely on the acceptor), creating an excited state with significant charge separation. nih.gov
The fluorescence properties of benzo[b]thiophene-1,1-dioxide derivatives have been studied to understand ICT characteristics. nih.gov These compounds exhibit ICT fluorescence, where the emission wavelength is sensitive to the polarity of the solvent. A red-shift (a shift to longer wavelengths) in the fluorescence maximum is observed with increasing solvent polarity, which is a hallmark of an ICT state. nih.gov The stability and properties of this ICT state can be influenced by steric effects. For instance, when the benzo[b]thiophene-1,1-dioxide core is incorporated into macrocages, the steric hindrance alters the interaction with solvent molecules, which can be quantified through Lippert-Mataga plots. nih.gov These plots relate the Stokes shift of the fluorescence to the solvent polarity, and their linearity confirms the ICT nature of the fluorescence. nih.gov
Aggregation-Induced Emission (AIE) Platforms from Benzo[b]thiophene Dioxides
While many luminogenic materials suffer from quenching of light emission in the aggregated or solid state, a class of molecules known as AIEgens (Aggregation-Induced Emission luminogens) exhibit the opposite behavior. nih.govnih.gov These materials are weakly or non-emissive when dissolved in a good solvent but become highly fluorescent upon aggregation or in the solid state. nih.govrsc.org This phenomenon was first reported in 2001 and has since become a major area of research for developing novel optoelectronic and biological materials. nih.gov
Benzo[b]thiophene S,S-dioxide has been identified as a promising core structure for the development of new AIE luminogens. rsc.org By attaching phenyl groups to the 2 and 3 positions of the benzo[b]thiophene S,S-dioxide core, researchers have created molecules that display significant solid-state emission efficiencies. rsc.org In a dilute solution, such as THF, the molecules are non-emissive. This is attributed to the free intramolecular rotation of the phenyl rings, which provides a non-radiative pathway for the excited state to decay. nih.govrsc.org However, when a poor solvent like water is added, the molecules aggregate. In this aggregated state, the intramolecular rotations are restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, thus "turning on" the fluorescence. rsc.org The steric and electronic effects of substituents on the benzo[b]thiophene S,S-dioxide core can be tuned to optimize the AIE properties. rsc.org
Medicinal Chemistry Research and Pharmacological Potential of Benzo B Thiophene Derivatives
Structure-Activity Relationship (SAR) Studies of Benzo[b]thiophene Scaffolds
The biological activity of benzo[b]thiophene derivatives is highly dependent on the nature and position of substituents on the bicyclic core. nih.gov Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency and selectivity of these compounds as therapeutic agents. nih.govnih.gov
Impact of Substituent Position and Nature on Biological Activity
The substitution pattern on the benzo[b]thiophene ring system plays a pivotal role in determining the pharmacological profile of the resulting derivatives. For instance, in the context of anticancer activity, substitutions at the C2 and C3 positions have been a primary focus of investigation. researchgate.net
In a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes designed as tubulin polymerization inhibitors, the presence and nature of substituents at the C3 position significantly influenced their antiproliferative activity. nih.gov For example, replacing a methyl group at the C3 position led to an increase in activity compared to the unsubstituted analog. nih.gov Furthermore, the placement of a methoxy (B1213986) group on the benzene (B151609) ring of the benzo[b]thiophene nucleus was found to be critical. The most potent compounds in this series had the methoxy group at the C4, C6, or C7 position. nih.gov
Similarly, for benzo[b]thiophene-2-sulfonamide derivatives acting as human chymase inhibitors, a substituent analysis revealed that specific modifications could lead to high potency and selectivity. nih.gov
A study on substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides revealed that the combination of sulfonamide and amide groups, along with various substituents, resulted in compounds with moderate to good anticancer activity against several cancer cell lines. benthamdirect.com The most active compounds in this series had IC50 values in the low micromolar range. benthamdirect.com
The following table summarizes the impact of substituent position on the anticancer activity of some benzo[b]thiophene derivatives.
| Scaffold | Substituent Position | Substituent | Biological Activity | Reference |
| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene | C3 | Methyl | Increased antiproliferative activity | nih.gov |
| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene | C4, C6, or C7 | Methoxy | Enhanced antiproliferative activity | nih.gov |
| 3-Sulfamoylbenzo[b]thiophene-4-carboxamide | Various | Various | Moderate to good anticancer activity | benthamdirect.com |
Role of Halogen Bonding and Hydrophobic Interactions in Target Binding
The interactions between a ligand and its biological target are fundamental to its mechanism of action. For benzo[b]thiophene derivatives, non-covalent interactions such as halogen bonding and hydrophobic interactions play a crucial role in target binding and subsequent biological activity. nih.gov
Halogen bonding, a noncovalent interaction involving a halogen atom, has been increasingly recognized for its importance in drug design. researchgate.net In the context of benzo[b]thiophene derivatives, the introduction of halogen atoms can lead to enhanced binding affinity and specificity for a biological target. For example, 3-halobenzo[b]thiophene derivatives have been synthesized and evaluated for their antimicrobial activities, with the halogen at the C3 position influencing their potency. nih.gov
Hydrophobic interactions are also critical for the binding of benzo[b]thiophene derivatives to their targets. The benzo[b]thiophene ring itself is hydrophobic and can engage in favorable interactions with hydrophobic pockets within a protein's binding site. In a study of benzo[b]thiophene-2-carboxamide (B1267583) derivatives as modulators of amyloid-beta aggregation, the benzo[b]thiophene ring was observed to participate in pi-alkyl and T-shaped π–π interactions with amino acid residues of the amyloid-beta fibril. nih.gov These hydrophobic interactions, along with polar interactions, were deemed responsible for the observed inhibitory activity. nih.gov
Exploration of Diverse Biological Activities in Derivatized Benzo[b]thiophenes
The versatility of the benzo[b]thiophene scaffold has led to the discovery of derivatives with a wide array of biological activities. researchgate.netnih.gov Extensive research has focused on their potential as anticancer agents, with several mechanisms of action being elucidated. rsc.orgnih.gov
Anticancer Activities and Antimitotic Effects
Benzo[b]thiophene derivatives have emerged as a promising class of anticancer agents, exhibiting antimitotic effects through various mechanisms. researchgate.netnih.gov
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Several benzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govnih.gov
A series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives demonstrated significant inhibition of tubulin polymerization. nih.gov These compounds were found to arrest cancer cells in the G2/M phase of the cell cycle, which is consistent with the disruption of microtubule dynamics. nih.gov The lead compound in another series, 2-(4'-methoxyphenyl)-3-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene, also inhibited tubulin polymerization and the growth of several human cancer cell lines. nih.gov
The table below presents data on the tubulin polymerization inhibitory activity of selected benzo[b]thiophene derivatives.
| Compound | Modification | Effect on Tubulin Polymerization | Cellular Effect | Reference |
| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives | Methoxy group at C4, C6, or C7 | Potent inhibition | G2/M phase arrest | nih.gov |
| 2-(4'-methoxyphenyl)-3-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene | Methoxy groups on phenyl and benzo[b]thiophene rings | Inhibition | Increased mitotic index | nih.gov |
Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in cancer. Benzo[b]thiophene derivatives have been investigated as inhibitors of various kinases involved in cancer progression. nih.govresearchgate.netresearchgate.net
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a key player in inflammatory responses and cell proliferation. nih.govresearchgate.net Researchers have identified potent benzo[b]thiophene inhibitors of MK2. nih.govresearchgate.netresearchgate.net Through structure-activity relationship studies, the selectivity and cellular potency of these inhibitors have been improved. nih.gov X-ray crystallography has provided insights into how these compounds bind to the MK2 active site, explaining their potency and selectivity. nih.govnih.gov Optimization of this series of inhibitors led to analogs with significant potency in cell-based assays. nih.gov
While specific studies on 7-Bromo-5-methylbenzo[b]thiophene's effect on LIMK1 and PIM kinases are not prevalent in the searched literature, the general class of benzo[b]thiophenes has shown broad kinase inhibitory activity, suggesting that appropriately substituted derivatives could potentially target these kinases.
In-depth Analysis of this compound Reveals a Gap in Current Medicinal Chemistry Research
Initial research into the specific chemical compound this compound shows a notable absence of dedicated pharmacological studies. Despite the broad-ranging biological activities associated with the larger family of benzo[b]thiophene derivatives, this particular molecule has not been the specific subject of published research concerning its medicinal chemistry potential.
While the benzo[b]thiophene scaffold is a recognized pharmacophore present in several FDA-approved drugs and numerous investigational compounds, specific substitutions on the ring system critically determine the biological activity. researchgate.net Derivatives of benzo[b]thiophene have been explored for a multitude of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and estrogen receptor modulating agents. researchgate.netnih.govnih.gov However, a thorough review of scientific literature and chemical databases indicates that the unique substitution pattern of a bromine atom at the 7-position and a methyl group at the 5-position has not been a focus of these investigations.
Consequently, there is no available data to report on the following pharmacological aspects for this compound:
Mechanistic Insights into Biological Action
The lack of specific research on this compound means that no detailed research findings or data tables can be generated for this compound. The synthesis of related compounds, such as 5-Bromo-7-methylbenzo[b]thiophene-2-carboxylic acid, has been noted in chemical supplier databases, but this has not been accompanied by pharmacological evaluation in published literature.
This highlights a specific gap in the exploration of the chemical space around the benzo[b]thiophene core. The influence of the specific electronic and steric effects of the 7-bromo and 5-methyl substituents on receptor binding and biological activity remains an unexplored area of medicinal chemistry. Future research could potentially uncover novel pharmacological properties for this and other similarly substituted benzo[b]thiophenes.
Understanding Target Binding Affinities with Enzymes and Receptors
One area of significant research for benzo[b]thiophene derivatives is in the development of anticancer agents that target tubulin polymerization. nih.gov Another study on tetrahydrobenzo[b]thiophene derivatives identified compounds with inhibitory activity against pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) and lactate (B86563) dehydrogenase A (LDHA), enzymes implicated in cancer metabolism. semanticscholar.org Furthermore, benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing IC50 values in the micromolar range. nih.gov
Without direct experimental data for this compound, it is not possible to construct a data table of its binding affinities.
Molecular Basis of Observed Pharmacological Effects
The specific molecular interactions that would underpin the pharmacological effects of this compound have not been detailed in the scientific literature. Structure-activity relationship (SAR) studies on broader classes of benzo[b]thiophenes can offer some general insights into how the 7-bromo and 5-methyl substitutions might influence activity.
For example, studies on other heterocyclic scaffolds have shown that the position and nature of substituents can significantly impact binding to target proteins. acs.org In the context of cholinesterase inhibitors, molecular docking studies of some benzo[b]thiophene-chalcone hybrids have suggested that specific substitutions can influence the binding mode within the active site of the enzyme. nih.gov
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Applications for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate properties such as molecular orbital energies, charge distribution, and reactivity descriptors. For 7-Bromo-5-methylbenzo[b]thiophene, a DFT analysis would reveal the influence of the bromo and methyl substituents on the electronic environment of the benzo[b]thiophene core.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. In related benzotrithiophene-based compounds, the introduction of different functional groups has been shown to significantly alter the HOMO-LUMO gap, thereby tuning their electronic properties. For instance, a study on designed benzotrithiophene derivatives demonstrated that the energy gap could be modulated to values between 0.968 eV and 1.802 eV. nih.gov
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights. These include electronegativity (χ), chemical hardness (η), and global softness (S). In a study of substituted benzothiazole (B30560) derivatives, these parameters were correlated with the compounds' efficacy as corrosion inhibitors, demonstrating the predictive power of DFT in material science applications. sciencepub.net
Table 1: Representative Global Reactivity Parameters for a Theoritically Studied Benzotrithiophene Derivative (DCTM5)
| Parameter | Value (eV) |
| HOMO Energy | -4.414 |
| LUMO Energy | -3.446 |
| Energy Gap (E_gap) | 0.968 |
| Global Hardness (η) | 0.484 |
| Global Softness (S) | 0.562 |
Data sourced from a study on a designed benzotrithiophene derivative (DCTM5) and is illustrative of the types of parameters obtained through DFT calculations. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a molecule, or 'ligand', might interact with a biological target, such as a protein or enzyme. These methods are crucial in drug discovery for identifying potential therapeutic candidates.
Prediction of Binding Energy and Interaction Modes
Molecular docking predicts the preferred orientation of a ligand when bound to a target, as well as the strength of the interaction, often expressed as a binding energy or docking score. Studies on derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have successfully used molecular docking to identify potential anticancer agents. For example, a carbamate (B1207046) derivative of this scaffold was shown to have a good binding affinity within the colchicine (B1669291) binding site of tubulin, a protein implicated in cancer. researchgate.net Similarly, novel benzo[b]thiophene-2-carbaldehyde derivatives were evaluated against the human IgM Fc domain (PDB: 4JVW), with predicted binding energies ranging from -7.5 to -8.0 kcal/mol, indicating favorable interactions. nih.gov For this compound, docking studies against various cancer-related targets could reveal its potential as a therapeutic agent.
Analysis of Halogen Bonding and Hydrophobic Interactions in Biological Systems
The specific chemical features of this compound, namely the bromine atom and the methyl group, would play a significant role in its binding interactions. The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic region, interacting with a nucleophilic site on the target protein. The methyl group and the bicyclic core contribute to hydrophobic interactions, burying the molecule within non-polar pockets of the binding site. A study on tetrahydrobenzo[b]thiophene derivatives highlighted the importance of such interactions in their binding to the Keap1 protein, a target for antioxidant therapies. researchgate.net Molecular dynamics simulations can further elaborate on these interactions, providing a dynamic view of the ligand-protein complex over time and assessing the stability of the predicted binding pose.
Quantum Chemical Calculations for Optoelectronic Properties
Quantum chemical calculations are instrumental in predicting the optoelectronic properties of materials, which is crucial for their application in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These calculations can determine properties such as absorption and emission wavelengths, and charge transport characteristics.
For benzo[b]thiophene-based molecules, quantum chemical studies have shown that their optoelectronic properties can be finely tuned through chemical modification. A theoretical study on 5-methylbenzo[1,2-b:3,4-b′:6,5-b″]trithiophene-based chromophores demonstrated that extending the π-conjugation with pyrrole (B145914) rings led to significant changes in their nonlinear optical (NLO) properties. nih.gov The maximum absorption wavelength (λ_max) and hyperpolarizabilities, which are measures of NLO activity, were shown to be highly dependent on the molecular structure. nih.gov For this compound, quantum chemical calculations could predict its absorption spectrum and assess its potential for use in optoelectronic applications.
Table 2: Calculated Maximum Absorption Wavelengths for a Series of Designed Benzotrithiophene Derivatives
| Compound | Maximum Absorption Wavelength (λ_max) in gas phase (nm) |
| DCTMR (Reference) | 675.700 |
| DCTM1 | 827.610 |
| DCTM2 | 792.839 |
| DCTM3 | 787.251 |
| DCTM4 | 790.463 |
| DCTM5 | 792.130 |
| DCTM6 | 825.571 |
Data sourced from a study on designed benzotrithiophene derivatives and is illustrative of the types of parameters obtained through quantum chemical calculations. nih.gov
Spectroscopic Property Predictions and Interpretations for Structural Elucidation
Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns. nih.gov These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum with the experimental one, a confident structural assignment can be made. Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an experimental IR spectrum. These computational approaches provide a powerful synergy with experimental work, accelerating the process of chemical characterization. nih.gov
Future Research Directions and Perspectives for 7 Bromo 5 Methylbenzo B Thiophene
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies for 7-Bromo-5-methylbenzo[b]thiophene and its derivatives is a critical area of future research. Traditional synthetic methods often involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. Future efforts will likely focus on several key areas:
C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds represents a powerful and atom-economical approach to synthesize complex molecules. Research into transition-metal-catalyzed C-H activation of the benzo[b]thiophene core will enable the introduction of various functional groups at specific positions, bypassing the need for pre-functionalized starting materials.
Photocatalysis and Flow Chemistry: The use of visible-light photocatalysis offers a green alternative to traditional thermal methods, often proceeding under mild conditions with high selectivity. Combining photocatalysis with flow chemistry can enable scalable, safe, and efficient production of benzo[b]thiophene derivatives. For instance, iodine-promoted photocyclization has been shown to be an efficient method for preparing fused benzo[b]thiophene derivatives. thieme-connect.com
Biocatalysis: Employing enzymes as catalysts for the synthesis of this compound analogs can offer unparalleled selectivity and sustainability. The development of engineered enzymes tailored for specific transformations on the benzo[b]thiophene scaffold is a promising avenue.
These innovative synthetic strategies will not only improve the efficiency and sustainability of producing this compound but also expand the accessible chemical space for developing new applications.
Advanced Functional Material Design Based on the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core, with its electron-rich thiophene (B33073) ring fused to a benzene (B151609) ring, provides an excellent platform for the design of advanced functional materials. The bromine and methyl substituents on this compound offer handles for further chemical modification to tune its electronic and photophysical properties.
Future research in this area will likely concentrate on:
Organic Electronics: Benzo[b]thiophene derivatives have shown promise as organic semiconductors. By strategically modifying the this compound structure, for example, through the introduction of electron-withdrawing or electron-donating groups, it is possible to modulate the HOMO-LUMO energy levels and charge transport properties. This makes them potential candidates for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Nonlinear Optical (NLO) Materials: The extended π-conjugated system of benzo[b]thiophene-based molecules can give rise to significant nonlinear optical properties. Theoretical studies on similar structures, like benzotrithiophene, suggest that strategic design of donor-acceptor systems can lead to materials with large second- and third-order NLO responses, which are crucial for applications in optical communications and data storage. nih.gov
Sensors: The benzo[b]thiophene scaffold can be functionalized with specific recognition moieties to create chemosensors for the detection of various analytes, such as metal ions, anions, and biologically important molecules. The changes in the photophysical properties of the benzo[b]thiophene core upon analyte binding can be used for signal transduction.
The design and synthesis of novel this compound-based materials with tailored properties will open up new avenues for their application in cutting-edge technologies.
Rational Design of Biologically Active Derivatives with Enhanced Potency and Selectivity
The benzo[b]thiophene nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govrsc.org Future research will focus on the rational design of derivatives of this compound to develop new drug candidates with improved potency and selectivity.
Key strategies will include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogs will be crucial to understand the key structural features required for a particular therapeutic effect. nih.govnih.gov This includes exploring the effects of different substituents at various positions of the benzo[b]thiophene ring system.
Target-Based Drug Design: With an increasing understanding of the molecular basis of diseases, drug design efforts can be directed towards specific biological targets, such as enzymes or receptors. For instance, benzo[b]thiophene derivatives have been investigated as inhibitors of enzymes like thrombin. nih.gov By understanding the binding interactions between the benzo[b]thiophene scaffold and the target protein, more potent and selective inhibitors can be designed.
Bioisosteric Replacement: The bromine and methyl groups on the this compound scaffold can be replaced with other functional groups (bioisosteres) to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby improving its pharmacokinetic profile.
The development of new, highly effective, and selective therapeutic agents based on the this compound core holds significant promise for addressing unmet medical needs.
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating the discovery and development of new molecules with desired properties. In the context of this compound, this integrated approach can be applied to:
Virtual Screening: Computational methods, such as molecular docking and pharmacophore modeling, can be used to screen large virtual libraries of this compound derivatives to identify promising candidates for a specific biological target or material application. This can significantly reduce the time and cost associated with experimental screening.
Prediction of Properties: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the electronic, optical, and reactive properties of novel this compound derivatives before their synthesis. nih.gov This allows for the in-silico design of molecules with optimized characteristics.
Elucidation of Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of chemical reactions, aiding in the development of new and improved synthetic routes for this compound and its analogs.
By combining the predictive power of computational chemistry with the rigor of experimental validation, the research and development pipeline for new materials and drugs based on the this compound scaffold can be made more efficient and effective.
Q & A
Q. What strategies optimize literature searches for thiophene derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
